molecular formula C16H18S B12600616 1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene CAS No. 880640-87-9

1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene

Cat. No.: B12600616
CAS No.: 880640-87-9
M. Wt: 242.4 g/mol
InChI Key: ZLNNEZDNLYUUGT-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene is an organic compound featuring a benzene ring substituted with a sulfanyl group attached to a 4-methylphenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene typically involves the following steps:

    Formation of the Sulfanyl Group: The initial step involves the preparation of the sulfanyl group. This can be achieved by reacting 4-methylthiophenol with an appropriate halogenated benzene derivative under basic conditions.

    Substitution Reaction: The next step involves the substitution of the sulfanyl group onto the benzene ring. This can be done by reacting the prepared sulfanyl compound with 2-bromo-1-(propan-2-yl)benzene in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenated reagents, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)benzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1-[(4-Methylphenyl)thio]-2-(propan-2-yl)benzene: Similar structure but with a thioether group.

    1-[(4-Methylphenyl)oxy]-2-(propan-2-yl)benzene: Similar structure but with an ether group.

Uniqueness

1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

880640-87-9

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

1-methyl-4-(2-propan-2-ylphenyl)sulfanylbenzene

InChI

InChI=1S/C16H18S/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-12H,1-3H3

InChI Key

ZLNNEZDNLYUUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C(C)C

Origin of Product

United States

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